N-ethyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
Description
N-ethyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a thienopyrimidinone derivative featuring a sulfanyl-linked acetamide moiety. Thienopyrimidinones are heterocyclic compounds of pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes. The compound’s key structural elements include:
- A 3-methyl-4-oxo-6-phenyl-thieno[3,2-d]pyrimidin-2-yl core, providing a rigid aromatic scaffold.
- A sulfanyl bridge connecting the thienopyrimidinone to an N-ethyl-N-phenylacetamide group, which enhances solubility and modulates receptor binding.
Properties
IUPAC Name |
N-ethyl-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-26(17-12-8-5-9-13-17)20(27)15-29-23-24-18-14-19(16-10-6-4-7-11-16)30-21(18)22(28)25(23)2/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBQPMVJEIABQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions
Preparation of Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of Acetamide Group: The final step involves the acylation of the intermediate compound with N-ethyl-N-phenylacetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-ethyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in disease processes.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- The thienopyrimidinone core may also target tyrosine kinases .
- Compound A : The 4-nitrophenyl group is associated with nitroreductase activation, indicating possible prodrug applications in hypoxic tumor environments .
Biological Activity
N-ethyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The molecular formula for this compound is with a molecular weight of approximately 314.40 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have shown that thieno[3,2-d]pyrimidines can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research has demonstrated that thieno[3,2-d]pyrimidine derivatives can reduce pro-inflammatory cytokine production in vitro and in vivo:
- Cytokine Inhibition : Compounds in this class have been shown to inhibit the synthesis of TNF-alpha and IL-6 in macrophages.
- Animal Models : In rodent models of inflammation, administration of similar compounds resulted in decreased swelling and pain response.
Study 1: Anticancer Efficacy
A study conducted on multicellular spheroids demonstrated that N-ethyl derivatives exhibited potent anticancer activity against breast cancer cells. The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-Ethyl Derivative A | 5 | MCF7 (Breast Cancer) |
| N-Ethyl Derivative B | 10 | MDA-MB-231 (Breast Cancer) |
| N-Ethyl Derivative C | 15 | HeLa (Cervical Cancer) |
Study 2: Anti-inflammatory Activity
In an experimental model using LPS-stimulated RAW264.7 macrophages, the compound significantly reduced the levels of pro-inflammatory cytokines:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 800 |
| Compound | 600 | 300 |
These results indicate a strong anti-inflammatory effect, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
